molecular formula C15H12N2O2 B4331679 1-(2-nitrophenyl)-3,4-dihydroisoquinoline CAS No. 19007-73-9

1-(2-nitrophenyl)-3,4-dihydroisoquinoline

Cat. No.: B4331679
CAS No.: 19007-73-9
M. Wt: 252.27 g/mol
InChI Key: GLMHXBPGCALECC-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a nitrophenyl group at the 1-position of the dihydroisoquinoline ring system imparts unique chemical and physical properties to this compound

Preparation Methods

The synthesis of 1-(2-nitrophenyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the condensation of 2-nitrobenzaldehyde with tetrahydroisoquinoline in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Nitrophenyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Nitrophenyl)-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound is studied for its potential biological activity. Derivatives of isoquinoline have been investigated for their antimicrobial, antiviral, and anticancer properties.

    Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmacophore in drug design. Isoquinoline derivatives are known to interact with various biological targets, making them candidates for therapeutic development.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-nitrophenyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

1-(2-Nitrophenyl)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

    1-(2-Nitrophenyl)ethanol: This compound also contains a nitrophenyl group but differs in its core structure, leading to different chemical and biological properties.

    2-Nitrobenzyl alcohol: Similar in containing a nitrophenyl group, this compound is used in photochemical studies and has different reactivity compared to this compound.

    1-(2-Nitrophenyl)piperidine: Another structurally related compound, which has applications in different fields due to its distinct chemical properties.

The uniqueness of this compound lies in its isoquinoline core, which imparts specific reactivity and potential biological activity that distinguishes it from other nitrophenyl-containing compounds.

Properties

IUPAC Name

1-(2-nitrophenyl)-3,4-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-17(19)14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMHXBPGCALECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415458
Record name 1-(2-nitrophenyl)-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19007-73-9
Record name 1-(2-nitrophenyl)-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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